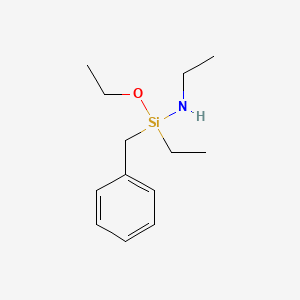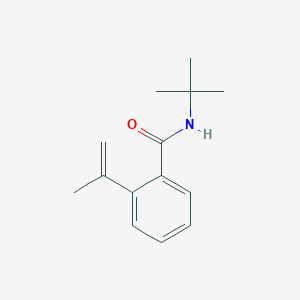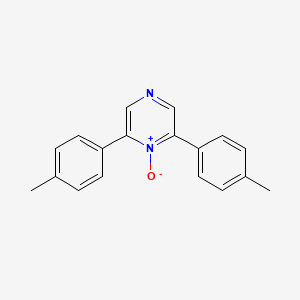![molecular formula C19H25FSi B14189560 [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920282-76-4](/img/structure/B14189560.png)
[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: is a chemical compound that features a fluorophenyl group attached to a butadiyne moiety, which is further connected to a tri(propan-2-yl)silane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane typically involves the coupling of a fluorophenylacetylene with a tri(propan-2-yl)silylacetylene under specific reaction conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiyne moiety, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can target the fluorophenyl group or the butadiyne moiety, resulting in the formation of partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of diketones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced products, such as alkanes or alkenes.
Substitution: Introduction of various substituents on the fluorophenyl group, such as halogens or nitro groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Science: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics.
作用機序
The mechanism by which [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
類似化合物との比較
[4-(4-Chlorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of fluorine.
[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.
特性
CAS番号 |
920282-76-4 |
|---|---|
分子式 |
C19H25FSi |
分子量 |
300.5 g/mol |
IUPAC名 |
4-(4-fluorophenyl)buta-1,3-diynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H25FSi/c1-15(2)21(16(3)4,17(5)6)14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,1-6H3 |
InChIキー |
RURWFMRMHUXLAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C#CC#CC1=CC=C(C=C1)F)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)
![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)

![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)


![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)

![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)

